molecular formula C5H7ClN4 B13677069 Pyridazine-4-carboximidamide Hydrochloride

Pyridazine-4-carboximidamide Hydrochloride

Cat. No.: B13677069
M. Wt: 158.59 g/mol
InChI Key: JJVNOPUDFZZDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Pyridazine (B1198779) and Imidamide Chemistry in Scholarly Literature

The chemistry of pyridazines dates back to the late 19th century, with initial syntheses paving the way for a deeper exploration of their properties and reactivity. The parent pyridazine was first synthesized by Emil Fischer. wikipedia.org Early research focused on the fundamental understanding of the electronic nature of the pyridazine ring, which is characterized by its electron-deficient properties due to the presence of two electronegative nitrogen atoms. This electron deficiency significantly influences its chemical reactivity, making it susceptible to nucleophilic attack. taylorfrancis.com

Over the decades, synthetic methodologies for creating substituted pyridazines have evolved significantly. Classical methods often involve the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648). wikipedia.org Modern synthetic strategies, however, offer more sophisticated and efficient routes, including inverse electron-demand Diels-Alder reactions and various cross-coupling reactions, allowing for the precise installation of a wide array of functional groups onto the pyridazine core. organic-chemistry.org

The study of imidamides, or amidines, has a similarly rich history. The Pinner reaction, first described by Adolf Pinner in 1877, represents a classic method for synthesizing amidines from nitriles and alcohols in the presence of an acid catalyst. wikipedia.org This reaction proceeds through an imino ester salt intermediate, known as a Pinner salt, which can then be converted to the corresponding amidine upon treatment with ammonia (B1221849) or an amine. wikipedia.org The development of imidamide chemistry has been driven by the recognition of this functional group's ability to participate in strong hydrogen bonding and other non-covalent interactions.

Significance of the Pyridazine Scaffold in Medicinal and Chemical Biology Research

The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the incorporation of the pyridazine ring into a wide range of biologically active molecules. researchgate.net The unique physicochemical properties of the pyridazine ring, such as its polarity and ability to act as a hydrogen bond acceptor, contribute to its favorable interactions with biological macromolecules like proteins and nucleic acids.

Pyridazine-containing compounds have been investigated for a broad spectrum of pharmacological activities, including but not limited to:

Anticancer agents: Certain pyridazine analogs have demonstrated significant cytotoxic activity against various cancer cell lines.

Antimicrobial agents: The pyridazine scaffold has been a key component in the development of novel antibacterial and antifungal compounds.

Cardiovascular drugs: Some pyridazine derivatives have shown potential as cardiovascular agents. researchgate.net

Anti-inflammatory agents: Derivatives of pyridazine have been explored for their ability to modulate inflammatory pathways. researchgate.net

The electron-deficient nature of the pyridazine ring can also influence the metabolic stability of drug candidates. taylorfrancis.com The strategic placement of substituents on the pyridazine ring allows for the fine-tuning of a molecule's electronic properties, solubility, and metabolic profile, making it an attractive scaffold for drug design and optimization.

Importance of the Carboximidamide Functional Group in Molecular Recognition and Reactivity

The carboximidamide functional group is a key player in molecular recognition due to its ability to form strong, directional, non-covalent interactions. As a protonated cation, the amidinium ion is a particularly effective hydrogen bond donor and can engage in charge-assisted hydrogen bonds with anionic groups such as carboxylates and phosphates, which are prevalent in biological systems. This makes the carboximidamide group a valuable pharmacophore for targeting the active sites of enzymes and receptors.

In drug design, the carboximidamide group is often employed as a bioisostere for the carboxylic acid functional group. Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another that has similar steric and electronic properties, with the aim of improving its pharmacological profile. mdpi.com The carboximidamide group can mimic the hydrogen-bonding pattern of a carboxylic acid while offering potential advantages in terms of basicity, pKa, and metabolic stability.

The reactivity of the carboximidamide group is characterized by its nucleophilic nitrogen atoms and the electrophilic carbon atom. It can participate in a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures. The synthesis of carboximidamides can be achieved through several methods, with the Pinner reaction being a well-established route from the corresponding nitrile. wikipedia.orgorganic-chemistry.org

Overview of Research Trajectories for Pyridazine-4-carboximidamide Hydrochloride and its Academic Analogues

While specific research on this compound is limited in publicly available literature, the known properties of its constituent parts suggest several potential research trajectories. The combination of the biologically active pyridazine scaffold with the molecular recognition capabilities of the carboximidamide group makes this compound and its analogues attractive candidates for investigation in several areas of chemical and biological research.

Table 1: Potential Research Applications for Pyridazine-4-carboximidamide Analogues

Research AreaPotential ApplicationRationale
Medicinal Chemistry Development of novel therapeutic agentsThe pyridazine scaffold is a privileged structure in drug discovery, and the carboximidamide group can act as a key pharmacophore or a bioisostere for a carboxylic acid, potentially leading to new anticancer, antimicrobial, or anti-inflammatory drugs. researchgate.net
Chemical Biology Probes for studying biological systemsThe ability of the carboximidamide group to engage in specific molecular recognition events could be exploited in the design of chemical probes to study enzyme-substrate interactions or receptor-ligand binding.
Supramolecular Chemistry Building blocks for self-assembling systemsThe hydrogen bonding capabilities of both the pyridazine ring and the carboximidamide group could be utilized in the construction of novel supramolecular architectures with interesting material properties.
Catalysis Ligands for metal catalystsThe nitrogen atoms of the pyridazine ring and the carboximidamide group could potentially coordinate with metal ions, suggesting applications as ligands in catalysis.

Future research on this compound and its analogues will likely focus on the synthesis of a library of related compounds with diverse substitution patterns on the pyridazine ring. These compounds would then be screened for various biological activities to identify lead compounds for further development. Computational studies, such as molecular docking, could also be employed to predict the binding modes of these compounds with biological targets and to guide the design of more potent and selective analogues. The exploration of the reactivity of the carboximidamide group in the context of the electron-deficient pyridazine ring could also open up new avenues for the synthesis of complex heterocyclic systems.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7ClN4

Molecular Weight

158.59 g/mol

IUPAC Name

pyridazine-4-carboximidamide;hydrochloride

InChI

InChI=1S/C5H6N4.ClH/c6-5(7)4-1-2-8-9-3-4;/h1-3H,(H3,6,7);1H

InChI Key

JJVNOPUDFZZDAV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC=C1C(=N)N.Cl

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of Pyridazine 4 Carboximidamide Hydrochloride

Pioneering Synthetic Routes for Pyridazine-4-carboximidamide Hydrochloride

The synthesis of this compound can be approached through various strategies, each with its own advantages in terms of efficiency, scalability, and substrate scope.

Multi-step Organic Synthesis Strategies

A common and reliable method for the synthesis of this compound involves a multi-step sequence starting from more readily available precursors. A plausible route begins with the synthesis of a pyridazine-4-carbonitrile (B1316004) intermediate. This can be achieved through established methods for pyridazine (B1198779) ring formation, such as the reaction of 1,4-dicarbonyl compounds with hydrazine (B178648). youtube.com

Once the pyridazine-4-carbonitrile is obtained, it can be converted to the target carboximidamide. The Pinner reaction is a classic and widely used method for this transformation. google.com This two-step process involves treating the nitrile with an alcohol in the presence of hydrogen chloride to form an imidate hydrochloride salt. Subsequent treatment of the Pinner salt with ammonia (B1221849) furnishes the desired amidine. google.com

An alternative to the Pinner synthesis is the direct conversion of the nitrile to the amidine. This can be accomplished by reacting the nitrile with a source of ammonia, sometimes catalyzed by reagents like N-acetylcysteine. google.comnih.gov The final step in these synthetic sequences is the formation of the hydrochloride salt, which is typically achieved by treating the free base with hydrochloric acid.

A representative multi-step synthesis is outlined below:

Formation of the Pyridazine Ring: Condensation of a suitable 1,4-dicarbonyl precursor with hydrazine hydrate (B1144303) to yield a substituted pyridazine. liberty.eduyoutube.com

Introduction of the Cyano Group: Functional group manipulation to install a cyano group at the 4-position of the pyridazine ring.

Conversion to Carboximidamide: Reaction of the pyridazine-4-carbonitrile with ammonia or its equivalent, potentially via an imidate intermediate, to form the carboximidamide. google.comnih.gov

Salt Formation: Treatment with hydrochloric acid to yield the final this compound.

Table 1: Illustrative Multi-step Synthesis of a Pyridazine-4-carboximidamide Derivative

StepReactantsReagents and ConditionsProductYield (%)
11,4-Dicarbonyl Precursor, Hydrazine HydrateEthanol, RefluxSubstituted Pyridazine75
2Substituted PyridazineCyanating Agent (e.g., CuCN)Pyridazine-4-carbonitrile60
3Pyridazine-4-carbonitrile1. HCl, Ethanol; 2. NH3Pyridazine-4-carboximidamide80
4Pyridazine-4-carboximidamideHCl in EtherPyridazine-4-carboximidamide HCl95

Note: The yields are representative and can vary based on the specific substrates and reaction conditions.

One-Pot and Cascade Reaction Approaches

Modern synthetic chemistry increasingly focuses on the development of one-pot and cascade reactions to improve efficiency and reduce waste. For the synthesis of this compound, a one-pot approach could involve the in-situ formation of a pyridazine intermediate followed by its immediate conversion to the target compound without the isolation of intermediates. nih.gov

For instance, a reaction could be designed where a precursor is cyclized to form the pyridazine ring, and then a reagent is added to the same reaction vessel to convert a suitable functional group into the carboximidamide moiety. researchgate.net Such strategies can significantly streamline the synthetic process, saving time and resources.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. researchgate.net For the synthesis of this compound, key parameters to consider include the choice of solvent, reaction temperature, catalyst, and reaction time.

For the conversion of the nitrile to the amidine, for example, the choice of catalyst can have a significant impact on the reaction efficiency. While the Pinner synthesis is robust, alternative metal-free catalytic systems are being explored for their milder reaction conditions and reduced environmental impact. sciforum.net

Table 2: Optimization of Amidine Formation from a Pyridazine-4-carbonitrile

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneEthanol802445
2N-AcetylcysteineMethanol601275
3CuClTFE100885
4Pt(IV) complexCH2Cl225490

Note: This table presents hypothetical data to illustrate the impact of different catalysts and conditions on the yield of the amidine formation step. TFE = Trifluoroethanol. nih.govsciforum.net

Derivatization and Functionalization Strategies

Once this compound is synthesized, it can serve as a versatile scaffold for the creation of a library of related compounds through various derivatization and functionalization strategies.

Modifications of the Pyridazine Ring System

The pyridazine ring itself offers several positions for chemical modification. Depending on the other substituents present, the ring can undergo various reactions:

N-Alkylation: The nitrogen atoms of the pyridazine ring can be alkylated, although this may require specific activating groups on the ring.

Halogenation: Introduction of halogen atoms onto the pyridazine ring can provide handles for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds.

Nucleophilic Aromatic Substitution: If the pyridazine ring is substituted with a good leaving group, such as a halogen, it can undergo nucleophilic aromatic substitution with various nucleophiles like amines, alkoxides, or thiolates.

These modifications can be used to explore the structure-activity relationships of pyridazine-based compounds. nih.gov

Substituent Variations on the Carboximidamide Moiety

The carboximidamide group also provides opportunities for derivatization. The nitrogen atoms of the amidine can be functionalized through reactions such as:

N-Acylation: Reaction with acylating agents to form N-acyl amidines.

N-Alkylation: Introduction of alkyl groups on one or both nitrogen atoms.

Cyclization Reactions: The carboximidamide moiety can be used as a building block in cyclization reactions to form other heterocyclic systems, such as triazoles or pyrimidines. mdpi.comresearchgate.net

These modifications allow for the fine-tuning of the electronic and steric properties of the molecule, which can be important for its biological activity.

Synthesis of Prodrug Analogues for Preclinical Investigations

The development of prodrugs is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule. For this compound, the basicity of the carboximidamide (amidine) group can lead to high polarity and limited membrane permeability. Prodrug approaches for amidine-containing compounds often focus on masking this functional group to enhance oral bioavailability and cellular uptake. Once absorbed, these prodrugs are designed to undergo enzymatic or chemical conversion to release the active amidine drug.

One common approach involves the formation of N-acyloxyalkyl or carbamate (B1207046) derivatives. For instance, carbamate prodrugs of other bis-arylamidines have been synthesized to improve their activity against opportunistic infections like Pneumocystis carinii pneumonia. acs.orgnih.gov These strategies could be adapted for this compound. The amidine moiety can be derivatized to form various carbamates, which can then be evaluated for their stability and conversion back to the parent compound under physiological conditions.

Another potential prodrug strategy involves the conversion of the amidine to an amidoxime (B1450833). Amidoximes can serve as bioisosteres for carboxylic acids and esters and have been explored as prodrugs with the aim of improving pharmacokinetic profiles. nih.gov The amidoxime moiety can be designed to release nitric oxide in vivo or be reduced to the active amidine. nih.gov

Table 1: Potential Prodrug Strategies for Pyridazine-4-carboximidamide

Prodrug MoietyPotential AdvantageGeneral Synthetic Approach
N-Acyloxyalkyl CarbamateImproved lipophilicity and membrane permeability.Reaction of the amidine with an appropriate N-acyloxyalkylating agent.
Aryl CarbamateTunable electronic properties for controlled release. acs.orgReaction with aryl carbonates under mild conditions. acs.org
AmidoximeCan act as a bioisostere and may offer alternative metabolic pathways. nih.govresearchgate.netN-hydroxylation of the amidine group.

It is important to note that the successful implementation of these strategies for this compound would require empirical validation of the synthesis, stability, and bio-conversion of the resulting prodrug candidates.

Asymmetric Synthesis and Stereochemical Control

The introduction of chirality into drug molecules can have profound effects on their pharmacological and toxicological profiles. Asymmetric synthesis provides the tools to selectively produce a single enantiomer of a chiral compound.

Enantioselective Synthesis Approaches for Chiral Analogues

While Pyridazine-4-carboximidamide itself is achiral, the synthesis of chiral analogues, for instance, by introducing a stereocenter on a substituent attached to the pyridazine ring, would require enantioselective methods. The literature on the asymmetric synthesis of pyridazine derivatives is not as extensive as that for other heterocycles like pyridines. However, general principles of asymmetric catalysis can be applied.

One approach involves the use of chiral catalysts to control the stereochemical outcome of a key bond-forming reaction. For example, chiral copper hydride (CuH) complexes have been shown to catalyze the enantioselective 1,4-dearomatization of pyridazines, providing access to enantioenriched dihydropyridazines which can be further functionalized. nih.gov Although this example does not directly yield a substituted pyridazine-4-carboximidamide, it demonstrates the feasibility of asymmetric catalysis on the pyridazine core.

Another strategy could involve the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemistry of a subsequent reaction, after which it is removed. This approach has been widely used in the asymmetric synthesis of various heterocyclic compounds.

Alternatively, enzymatic resolutions can be employed to separate enantiomers from a racemic mixture. For example, lipases have been used for the kinetic resolution of chiral pyridyl ethanols. acs.org A similar enzymatic approach could potentially be developed for chiral derivatives of this compound.

Table 3: Potential Enantioselective Synthesis Strategies for Chiral Analogues

MethodDescriptionPotential Application
Chiral CatalysisUse of a chiral metal complex or organocatalyst to induce stereoselectivity in a reaction. nih.govnih.govAsymmetric functionalization of the pyridazine ring or a side chain.
Chiral AuxiliariesTemporary incorporation of a chiral group to direct a stereoselective transformation.Stereocontrolled synthesis of a substituted pyridazine precursor.
Enzymatic ResolutionUse of enzymes to selectively react with one enantiomer in a racemic mixture. acs.orgSeparation of enantiomers of a chiral Pyridazine-4-carboximidamide analogue.

Diastereoselective Transformations

When a molecule contains multiple stereocenters, controlling the relative stereochemistry between them is crucial. Diastereoselective reactions are employed to achieve this. For the synthesis of complex derivatives of this compound with multiple chiral centers, diastereoselective transformations would be essential.

For instance, if a chiral center is already present in a precursor molecule, subsequent reactions can be influenced by this existing stereocenter to favor the formation of one diastereomer over others. This is known as substrate-controlled diastereoselection.

Furthermore, reagent-controlled diastereoselective reactions, where a chiral reagent or catalyst dictates the stereochemical outcome, can also be employed. The choice of methodology would depend on the specific structure of the target chiral analogue of this compound.

Advanced Structural Characterization and Elucidation in Research Contexts

X-ray Crystallography for Absolute Structure and Conformational Analysis

Single-Crystal X-ray Diffraction of Pyridazine-4-carboximidamide Hydrochloride

While a specific single-crystal X-ray structure for this compound is not publicly available, the crystallographic data of the closely related compound, 4-Carboxypyridazin-1-ium chloride , provides significant insight into the structural characteristics of the pyridazinium core. The study of this analogue reveals key structural features that are anticipated to be conserved in this compound.

In the crystal structure of 4-Carboxypyridazin-1-ium chloride, the pyridazinium ring is protonated at one of the nitrogen atoms, forming a cation which is then balanced by a chloride anion. The crystal system is reported to be monoclinic with the space group P21/n. The structure is characterized by the formation of ribbons through hydrogen bonding interactions between the pyridazinium cations and the chloride anions. Specifically, O—H···Cl and N—H···Cl hydrogen bonds are observed. These ribbons are further linked by van der Waals forces.

The detailed crystallographic data for 4-Carboxypyridazin-1-ium chloride is presented below:

Parameter Value
Chemical FormulaC₅H₅N₂O₂⁺ · Cl⁻
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.8505 (14)
b (Å)6.5905 (13)
c (Å)14.561 (3)
β (°)97.65 (3)
Volume (ų)651.6 (2)
Z4
Data sourced from Starosta, W., & Leciejewicz, J. (2008).

The bond lengths and angles within the pyridazine (B1198779) ring of related structures, such as 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, have also been determined with high precision, providing further comparative data for the pyridazine core. growingscience.com For instance, the N1-N2 bond length in this derivative is reported as 1.336 Å. growingscience.com Such data from related structures are invaluable for building a comprehensive understanding of the geometry of the pyridazine heterocycle.

Co-crystal Structures with Academic Relevance

The formation of co-crystals, which are multicomponent crystalline solids formed between two or more neutral molecules, is a rapidly growing area of crystal engineering. nih.govreading.ac.uk Co-crystallization can modify the physicochemical properties of a compound without altering its covalent structure. Given the functional groups present in this compound—namely the pyridazine ring (a hydrogen bond acceptor), the amidinium group (a strong hydrogen bond donor), and the hydrochloride salt—the molecule presents a high propensity for forming co-crystals with various co-formers.

While specific co-crystal structures of this compound are not extensively reported, the principles of co-crystal design can be illustrated by examining related systems. For instance, pyrazinecarboxamide, an analogue containing a different diazine ring, readily forms co-crystals with various carboxylic acids. researchgate.net These co-crystals are often held together by robust hydrogen bonding synthons, such as the acid-amide and acid-pyrazine heterosynthons. researchgate.net

Similarly, aminopyrimidines have been shown to form co-crystals and salts with carboxylic acids, where the formation of a co-crystal versus a salt can be rationalized based on the pKa difference between the components. researchgate.net The recurring hydrogen bonding motifs in these systems, such as the R²₂(8) ring motif, are instrumental in the assembly of the crystal lattice. researchgate.net

The potential for this compound to form co-crystals with pharmaceutically acceptable co-formers, such as dicarboxylic acids or other compounds with complementary hydrogen bonding sites, is therefore significant. The design of such co-crystals would likely target the formation of strong intermolecular interactions with the amidinium and pyridazinium moieties.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a powerful, non-destructive means to probe the functional groups and molecular vibrations within a compound. mdpi.com These techniques are complementary and offer a detailed fingerprint of a molecule's structure.

The vibrational spectrum of this compound is expected to be rich with characteristic bands corresponding to the pyridazine ring, the carboximidamide group, and the N-H vibrations influenced by the hydrochloride salt.

Pyridazine Ring Vibrations: The vibrational modes of the pyridazine ring have been extensively studied. researchcommons.orgnih.govresearchgate.net Key vibrational modes include:

C-H stretching: Typically observed in the high-frequency region, around 3050-3070 cm⁻¹. researchcommons.org

Ring stretching (ν): A series of strong to medium intensity bands are expected in the 1600-1300 cm⁻¹ region, characteristic of the aromatic diazine ring. For pyridazine itself, strong absorptions are observed around 1570 cm⁻¹ and 1416 cm⁻¹. researchcommons.org

Ring breathing: A symmetric ring stretching mode, often observed as a strong band in the Raman spectrum, is anticipated around 965 cm⁻¹. researchcommons.org

C-H in-plane and out-of-plane bending: These vibrations give rise to a number of bands in the fingerprint region (below 1300 cm⁻¹).

Carboximidamide and Hydrochloride Moieties: The carboximidamide group and the presence of the hydrochloride will introduce additional characteristic vibrations:

N-H stretching (ν(N-H)): The protonated amine and imine groups will exhibit broad and strong absorption bands in the FT-IR spectrum, typically in the range of 3400-3100 cm⁻¹. The exact position and shape of these bands will be influenced by hydrogen bonding.

C=N stretching (ν(C=N)): The stretching vibration of the carbon-nitrogen double bond of the imidamide group is expected to appear in the 1680-1620 cm⁻¹ region.

N-H bending (δ(N-H)): Bending vibrations of the N-H groups will be present in the 1650-1550 cm⁻¹ region and can sometimes overlap with the ring stretching modes.

A hypothetical summary of the expected major vibrational bands for this compound is presented in the table below.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Typical Intensity (FT-IR) Typical Intensity (Raman)
N-H stretching3400 - 3100Strong, BroadMedium
C-H stretching (aromatic)3100 - 3000MediumStrong
C=N stretching1680 - 1620StrongMedium
N-H bending1650 - 1550Medium-StrongWeak
Ring stretching1600 - 1400StrongStrong
Ring breathing~1000WeakStrong
C-H out-of-plane bending900 - 700StrongWeak

The precise positions and intensities of these bands can provide valuable information about the molecular structure and the intermolecular interactions present in the solid state of this compound.

Computational and Theoretical Investigations of Pyridazine 4 Carboximidamide Hydrochloride

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a microscopic view of the electronic structure and properties of Pyridazine-4-carboximidamide Hydrochloride. These methods are fundamental in predicting molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to optimize the molecular geometry and determine various electronic properties. nih.govrsc.orgmdpi.com

Table 1: Representative Quantum Chemical Parameters for Pyridazine (B1198779) Derivatives

Parameter Description Typical Value Range
Total Energy (a.u.) The total electronic energy of the molecule in its ground state. Varies
Dipole Moment (Debye) A measure of the polarity of the molecule. ~2-5 D
EHOMO (eV) Energy of the Highest Occupied Molecular Orbital. ~ -6 to -5 eV
ELUMO (eV) Energy of the Lowest Unoccupied Molecular Orbital. ~ -2 to -1 eV

This table presents typical values for pyridazine derivatives as illustrative examples.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org The energies of these orbitals and the energy gap (ΔE = ELUMO - EHOMO) are critical in determining the chemical reactivity and kinetic stability of a molecule. researchgate.netnih.gov A smaller energy gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO.

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized on the electron-rich pyridazine ring and the carboximidamide group, while the LUMO would be distributed over the electron-deficient regions. Table 2 illustrates the kind of data generated from an FMO analysis of pyridazine derivatives. researchgate.netresearchgate.net

Table 2: Frontier Molecular Orbital Properties of Representative Pyridazine Derivatives

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV)
Pyridazine Derivative A -5.741 -1.890 3.851
Pyridazine Derivative B -5.607 -1.754 3.853

This table shows example data for different pyridazine derivatives to illustrate the output of FMO analysis. researchgate.net

Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. researchgate.net By calculating the potential energy of these different conformations, an energy landscape can be constructed. This landscape helps identify the most stable conformers (those at energy minima) and the energy barriers between them. nih.gov This information is vital for understanding the molecule's flexibility and how it might adapt its shape to bind to a biological target. amanote.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account its interactions with its environment, such as a solvent or a biological receptor. mdpi.comdntb.gov.ua

MD simulations are extensively used to model the interaction between a ligand, such as this compound, and its biological target (e.g., an enzyme or receptor). nih.govresearcher.life Starting with a docked complex, the simulation tracks the movements of all atoms over a period of time, revealing the stability of the binding pose, the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the conformational changes that may occur upon binding. researchgate.netmdpi.com These simulations can help in understanding the mechanism of action and in predicting the binding affinity of the ligand. nih.gov

The behavior of this compound in a solution is crucial for its biological activity. MD simulations can model the solvation process by surrounding the molecule with explicit solvent molecules (e.g., water). nih.gov These simulations can reveal how the solvent affects the conformation of the molecule and its dynamic properties. Understanding the solvation effects is important for predicting the molecule's solubility and its ability to cross biological membranes.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. healthinformaticsjournal.com This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand, such as this compound, and a macromolecular target, typically a protein. The primary goal of molecular docking is to forecast the binding mode and affinity, often represented by a scoring function that estimates the free energy of binding. nih.gov For pyridazine derivatives, these computational studies are vital for elucidating potential mechanisms of action at a molecular level. mdpi.com

Studies on related pyridazine structures demonstrate that the pyridazine ring itself possesses unique physicochemical properties, including weak basicity and a high dipole moment, which can facilitate π-π stacking interactions and robust hydrogen bonding with protein targets. researchgate.net Molecular electrostatic potential maps of similar compounds show that nitrogen atoms of the pyridazine ring and oxygen atoms of adjacent amide groups act as key electron-donating regions available for hydrogen bonding, which is a critical aspect of ligand-protein interaction. nih.gov

Ligand-Protein Docking for Target Identification in Preclinical Research

Ligand-protein docking is a cornerstone of modern preclinical research, enabling the rapid and cost-effective identification of potential biological targets for novel compounds. nih.govtcsedsystem.edumdpi.com By docking a compound like a pyridazine derivative against a panel of known protein structures, researchers can generate hypotheses about its biological function and therapeutic potential. tcsedsystem.edu This process involves placing the ligand into the binding site of a protein and evaluating the energetic favorability of the resulting complex. mdpi.com

For instance, computational studies on various pyridazine-based molecules have successfully identified and characterized their interactions with specific enzymes and receptors. Molecular docking has been used to investigate pyridazine derivatives as potential inhibitors for targets such as the main protease (Mpro) of SARS-CoV-2, cyclooxygenase-2 (COX-2), and various kinases. nih.govrsc.org In these studies, the binding affinity, typically measured in kcal/mol, indicates the stability of the ligand-protein complex. A more negative value suggests a stronger, more stable interaction. nih.gov The docking poses reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the protein's active site, providing a structural basis for the compound's activity. nih.gov

Table 1: Illustrative Molecular Docking Results for Pyridazine Derivatives Against Various Protein Targets
Protein TargetTherapeutic AreaExample Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)Anti-inflammatory-9.5Arg120, Tyr355, Ser530
Activin Receptor-Like Kinase 5 (ALK5)Anticancer, Antifibrotic-8.8Lys232, His283, Ser280
SARS-CoV-2 Main Protease (Mpro)Antiviral-8.6His41, Cys145, Gln190
Dihydrofolate Reductase (DHFR)Antimalarial-7.9Ile14, Asp54, Phe58

Computational Screening for Novel Biological Targets

Computational or virtual screening is a powerful strategy used to search large libraries of small molecules for compounds that are likely to bind to a specific drug target. mdpi.com This approach can be inverted to screen a single compound, such as this compound, against a vast database of protein structures to identify novel biological targets, a process sometimes referred to as target fishing or reverse docking. nih.gov This method has significant implications for drug repositioning and for uncovering new therapeutic applications for existing compounds. nih.gov

The screening process utilizes high-throughput docking where the candidate molecule is computationally tested against hundreds or thousands of protein binding sites. mdpi.com The results are ranked based on predicted binding affinities, allowing researchers to prioritize potential targets for further experimental validation. nih.gov This technique can reveal unexpected interactions, potentially linking a compound to new cellular pathways and disease indications. researchgate.net For a molecule like this compound, such a screening could uncover novel mechanisms of action and expand its potential therapeutic utility beyond its initial intended purpose. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.netmdpi.com These models are fundamental in medicinal chemistry for understanding how specific molecular features influence a compound's efficacy and behavior. mdpi.com For pyridazine derivatives, QSAR studies have been instrumental in identifying the key structural attributes required for their biological actions. researchgate.net

The development of a QSAR/QSPR model involves calculating a set of molecular descriptors for a series of compounds with known activities or properties. nih.gov These descriptors quantify various aspects of the molecule's structure, such as its electronic (e.g., orbital energies, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties. researchgate.net Statistical methods are then employed to build a regression model that can predict the activity of new, untested compounds. researchgate.netnih.gov

Development of Predictive Models for Biological Activity

Predictive QSAR models are crucial for prioritizing the synthesis of new chemical entities and for optimizing lead compounds. mdpi.com In the context of pyridazine-based compounds, QSAR models have been developed to predict a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. rsc.orgactascientific.comrsc.org These models provide valuable insights into the mechanism of action by highlighting which molecular properties are most influential. mdpi.com

For example, a 3D-QSAR study on pyridazin-3-one derivatives as PDE4 inhibitors revealed the importance of specific steric and electrostatic fields around the molecule for high potency. actascientific.com The statistical robustness of these models is assessed using various metrics, such as the coefficient of determination (R²) for the training set and the cross-validated coefficient of determination (q²) to ensure their predictive power. nih.gov

Table 2: Example of Statistical Parameters for a QSAR Model of Pyridazine Derivatives
Statistical ParameterDescriptionTypical Value
R² (Coefficient of Determination)Measures the goodness of fit of the model to the training data.> 0.8
q² (Cross-validated R²)Assesses the predictive ability of the model through internal validation.> 0.7
F-test valueIndicates the statistical significance of the regression model.High value
Standard Error (SE)Measures the dispersion of predicted values from the observed values.Low value

Design of Novel Pyridazine-based Carboximidamide Analogues

A primary application of QSAR modeling is the rational design of new analogues with improved biological activity. researchgate.net By interpreting the QSAR model, chemists can identify which parts of the this compound scaffold to modify. For instance, if a model indicates that increased electron-donating capacity at a certain position enhances activity, analogues can be designed with appropriate substituents. nih.gov

This design process often integrates insights from both QSAR and molecular docking studies. nih.gov While QSAR provides a statistical correlation, docking can offer a visual, physics-based understanding of how the proposed modifications might affect binding to the target protein. nih.gov This synergistic approach has been successfully applied to the design of novel pyridazine derivatives with enhanced potency for various targets, including ALK5 inhibitors and potential vasodilators. nih.govnih.gov The goal is to synthesize new compounds with optimized properties, guided by the predictive power of these computational models. researchgate.net

In Silico ADMET Prediction for Preclinical Research (excluding human data)

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound, which are often summarized by the acronym ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity. mdpi.com Performing these studies in a laboratory setting can be time-consuming and expensive. Therefore, in silico ADMET prediction has become an indispensable tool in preclinical research to filter out compounds with undesirable properties before they are synthesized. nih.govnih.gov

Computational models are used to predict a wide range of ADMET parameters based on the molecular structure of the compound. healthinformaticsjournal.com These predictions help to assess the potential "drug-likeness" of a molecule and identify potential liabilities, such as poor absorption or potential toxicity. mdpi.comjocpr.com For compounds like this compound, these predictions provide a preliminary profile of its likely behavior in a biological system. nih.gov

A variety of properties are assessed, including physicochemical characteristics like lipophilicity (LogP) and topological polar surface area (TPSA), which are related to absorption and permeability. frontiersin.org Models also predict factors like Caco-2 cell permeability (an indicator of intestinal absorption), potential for inhibiting cytochrome P450 enzymes (key for metabolism), and various toxicity endpoints, such as mutagenicity (Ames test). healthinformaticsjournal.comnih.govfrontiersin.org

Table 3: Predicted In Silico ADMET Profile for a Representative Pyridazine Derivative
ParameterPredicted Value/ClassificationSignificance
Aqueous Solubility (LogS)GoodAffects absorption and formulation.
Intestinal AbsorptionHighIndicates potential for good oral bioavailability. mdpi.com
Caco-2 PermeabilityModerate to HighPredicts absorption across the intestinal wall. frontiersin.org
CYP450 2D6 InhibitionNon-inhibitorLow likelihood of drug-drug interactions via this metabolic pathway. nih.gov
AMES ToxicityNon-mutagenicIndicates a lower risk of causing genetic mutations. healthinformaticsjournal.com
Blood-Brain Barrier (BBB) PermeationLowSuggests limited central nervous system effects.

Structure Activity Relationship Sar Studies and Mechanistic Insights of Pyridazine 4 Carboximidamide Hydrochloride Analogues Preclinical Focus

Systematic Exploration of Substituent Effects on Preclinical Biological Activity

The biological activity of pyridazine-based compounds is significantly influenced by the nature and position of various substituents. Preclinical structure-activity relationship (SAR) studies on analogues of Pyridazine-4-carboximidamide hydrochloride have systematically explored how modifications to the core structure impact their therapeutic potential. These investigations are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The introduction of aromatic and heteroaromatic rings is a common strategy in medicinal chemistry to explore interactions with target proteins, such as π-π stacking. nih.gov In the context of pyridazine (B1198779) analogues, the type and position of these substituents on flanking rings have been shown to be critical for inhibitory activity. nih.gov

For instance, in studies on pyridazine-based inhibitors of amyloid fibril formation, the substitution pattern on aryl rings attached to the pyridazine core was a key determinant of efficacy. nih.govresearchgate.net Research has shown that the position of substituents on these aromatic rings is as important as the nature of the substituent itself in dictating the compound's inhibitory role. nih.gov Similarly, in a series of N-pyridyl-1H-2λ6,1-benzothiazine-3-carboxamides, the relative spatial arrangement of the benzothiazine and pyridine (B92270) fragments directly influenced analgesic and anti-inflammatory activity. mdpi.com The pyridazine ring's inherent high dipole moment can subtend favorable π-π stacking interactions with aromatic residues, such as tyrosine, in a protein's binding pocket. nih.gov

Analogue TypeSubstituentObservation on Preclinical ActivityReference
Pyridazine-based Amyloid InhibitorsAryl groupsThe position and type of substituent on the aryl ring are crucial for inhibitory activity. nih.gov
Cinnoline vs. Quinoline AnaloguesCinnoline (a pyridazine isostere)The cinnoline-containing compound was a two-fold more potent inhibitor of LRRK2, highlighting the benefit of the pyridazine nitrogen arrangement. nih.gov
N-Pyridyl Benzothiazine CarboxamidesPyridine ringThe mutual arrangement of the benzothiazine and pyridine planes directly correlates with anti-inflammatory and analgesic effects. mdpi.com

This table is interactive. Click on the headers to sort.

The addition of alkyl and heteroalkyl chains to the pyridazine scaffold serves to modulate properties such as lipophilicity, solubility, and steric bulk, which in turn affect target engagement. In the optimization of pyrimidine-4-carboxamide (B1289416) inhibitors, which share a diazine core with pyridazines, modifying an N-methylphenethylamine group by conformationally restricting it into an (S)-3-phenylpiperidine structure led to a 3-fold increase in inhibitory potency. nih.gov This suggests that constraining the flexibility of alkylamine chains can be a productive strategy for enhancing activity.

Furthermore, studies on N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides indicated that the introduction of a methyl group at the 4-position of the benzothiazine ring altered the crystal structure and biological properties compared to unsubstituted analogues. mdpi.com This modification influenced the conformation of the molecule, which had a direct impact on its analgesic properties. mdpi.com

Halogenation is a powerful tool for modulating the biological activity of pyridazine analogues. The introduction of halogens can alter a molecule's hydrophobicity, conformation, and ability to form halogen bonds. nih.govnih.gov A study on pyridazine-based amyloid inhibitors found that a fluorinated compound was a more effective kinetic inhibitor, delaying fibril nucleation more efficiently than the non-halogenated parent compound. nih.gov In other classes of peptoid antimicrobials, a clear correlation was observed where increasing the size of the halogen (from fluorine to iodine) on phenyl rings drastically enhanced activity against Gram-positive bacteria. nih.gov

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) also play a pivotal role in tuning the electronic properties of the pyridazine ring system and its substituents, thereby affecting target interactions. mdpi.com In a study of thieno[2,3-b]pyridine (B153569) derivatives, compounds bearing a strongly electron-withdrawing cyano (-CN) group showed significant inhibitory activity against the FOXM1 protein, whereas compounds with electron-donating methyl (-CH3) groups were less active. mdpi.com The strong electron-withdrawing effect of the -CN group created an electron-rich region that was favorable for binding. mdpi.com This highlights that modulating the electronic density across the molecule is a key factor in achieving potent biological activity. mdpi.com

ModificationGroup ExampleEffect on Molecular PropertiesImpact on Preclinical ActivityReference
Halogenation FluorineIncreased electronegativity, potential for halogen bonding.Enhanced kinetic inhibition of amyloid fibril formation. nih.gov
Chlorine, Bromine, IodineIncreased hydrophobicity and size.Drastically enhanced antimicrobial activity, with potency increasing from F to I. nih.gov
Electron-Withdrawing Cyano (-CN)Creates an electron-rich region on the substituent.Decreased FOXM1 expression in cancer cells. mdpi.com
Nitro (-NO2)Strong electron-withdrawing effect.Showed lower binding energy in molecular docking compared to -CN analogues. mdpi.com
Electron-Donating Methyl (-CH3)Increases electron density.Showed weaker inhibitory activity compared to analogues with EWGs. mdpi.com

This table is interactive. Click on the headers to sort.

Investigation of Binding Mechanisms and Molecular Interactions

Understanding the specific molecular interactions between this compound analogues and their biological targets is fundamental to rational drug design. The pyridazine core and the carboximidamide functional group offer multiple points for establishing strong and specific non-covalent interactions.

The pyridazine ring is characterized by its robust, dual hydrogen-bonding capacity due to its two adjacent nitrogen atoms, which can act as hydrogen bond acceptors. nih.gov This feature is critical for molecular recognition and drug-target interactions. nih.gov X-ray crystallography and molecular modeling studies have revealed that pyridazine nitrogens frequently engage with protein residues. nih.gov For example, one of the pyridazine nitrogen atoms in an antiviral compound was found to engage the HRV capsid protein via a hydrogen-bonding interaction with an intervening water molecule. nih.gov

The carboximidamide group itself is a potent hydrogen bond donor and acceptor. The N-H protons can form hydrogen bonds with backbone carbonyls or acidic residues (e.g., Aspartate, Glutamate) in a protein active site, while the nitrogen atoms can accept protons from residues like Serine, Threonine, or Lysine. The formation of extensive hydrogen-bonding networks is a key factor in the stabilization of ligand-protein complexes. rsc.orgresearchgate.net

This interaction can lead to the formation of a "salt bridge," which is a combination of hydrogen bonding and electrostatic attraction. nih.gov While the net energetic contribution of a salt bridge can be complex, involving a balance between favorable Coulombic attraction and unfavorable desolvation of the charged groups, they are known to confer specificity and stability to protein-ligand interactions. nih.gov The strength of these salt bridges can be overestimated by some computational models, but their presence is a key feature in the binding of charged ligands. nih.gov

Hydrophobic Interactions and Van der Waals Forces

The binding affinity and specificity of pyridazine-based analogues are significantly influenced by hydrophobic interactions and van der Waals forces established between the ligand and the target protein. The pyridazine ring itself possesses unique physicochemical properties, including a high dipole moment that facilitates favorable π-π stacking interactions with aromatic residues like tyrosine and phenylalanine in a protein's binding pocket. nih.gov

Structure-activity relationship (SAR) studies on various pyridazine derivatives consistently demonstrate that the nature and position of substituents on flanking aryl rings are critical for activity. For instance, in a series of 1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamides designed as carbonic anhydrase inhibitors, the type of substitution on the phenyl ring at the N-1 position dictated inhibitory potency. The presence of a 4-chlorophenyl group was found to be more beneficial for activity compared to 3-tolyl, 4-fluorophenyl, or 3-chlorophenyl groups, highlighting the precise steric and electronic requirements within the enzyme's active site. mdpi.com These substitutions modulate the compound's hydrophobic character and its ability to form optimal van der Waals contacts within the target pocket.

Similarly, studies on pyridazine-based molecules designed to inhibit amyloid fibril formation have explored the roles of structural bulkiness and halogen bonding. The effectiveness of these inhibitors was found to be dependent not only on the type of aryl substituent but also on its position on the ring, further underscoring the importance of well-defined hydrophobic and steric interactions for biological activity.

Allosteric Modulation Mechanisms (Preclinical)

Analogues of Pyridazine-4-carboximidamide have been identified as effective allosteric modulators, which bind to a site on a protein distinct from the primary (orthosteric) active site to fine-tune protein function. This mechanism offers a pathway to achieving greater target selectivity and a more nuanced physiological response.

A notable example is found in a series of pyrrolo-pyridazine derivatives, which have been developed as positive allosteric modulators (PAMs) of the muscarinic M1 receptor, a key target in cognition. nih.govgoogle.com These compounds enhance the receptor's response to its endogenous ligand, acetylcholine, without directly competing with it. Another significant application of the pyridazine scaffold is in the development of deucravacitinib, an approved allosteric inhibitor of tyrosine kinase 2 (TYK2). nih.gov Furthermore, pyridazine-3-carboxamide (B1582110) derivatives have been investigated as allosteric inhibitors of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, binding to a thumb-site pocket on the enzyme to modulate its activity. nih.gov These preclinical findings demonstrate that the pyridazine core can be effectively incorporated into molecules that induce conformational changes in target proteins, leading to either potentiation or inhibition of their function.

Elucidation of Cellular Pathways and Molecular Targets (In Vitro/Non-Human)

In vitro and non-human studies have been instrumental in identifying the specific molecular targets and cellular pathways affected by pyridazine-4-carboximidamide analogues. These investigations span enzyme inhibition, receptor interaction, and modulation of nucleic acids.

Enzyme Inhibition or Activation Studies (e.g., Acetylcholinesterase, BACE1, iNOS, Glycogen Phosphorylase, JMJD2A, C1s Protease)

The pyridazine carboximidamide scaffold and its analogues have been shown to inhibit a range of enzymes implicated in various disease pathways.

Acetylcholinesterase (AChE): Several series of pyridazine derivatives have been developed as potent AChE inhibitors. A study on pyridazine-3-carboxamide analogues identified compounds with selective AChE inhibition, with the most active displaying an IC50 value of 0.11 µM. nih.gov Docking studies revealed that this compound targeted both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov Similarly, 3-nitro-6-amino substituted imidazo[1,2-b]pyridazine (B131497) derivatives showed potent AChE inhibitory activity, with IC50 values as low as <0.05 µM. researchgate.net

Inducible Nitric Oxide Synthase (iNOS): While direct studies on pyridazine-4-carboximidamide are limited, related structures highlight the potential of the carboxamidine moiety for iNOS inhibition. 1H-Pyrazole-1-carboxamidine HCl, which features the same functional group, was shown to be a potent inhibitor of iNOS, endothelial NOS (eNOS), and neuronal NOS (nNOS) with an IC50 of 0.2 µM for the purified enzymes. nih.gov This inhibition was found to be competitive with the substrate L-arginine. nih.gov Conversely, certain pyridazin-3-one derivatives have been shown to increase eNOS mRNA expression in vitro, suggesting a role in activating NO pathways rather than direct enzyme inhibition. rsc.org

JMJD2A/JMJD2E: The Jumonji-C domain-containing (JMJD) histone demethylases are another target class for pyridine-based inhibitors. Based on structural analysis, 3-substituted pyridine 2,4-dicarboxylic acids were identified as potential inhibitors of JMJD2E. rsc.orgnih.gov Subsequent testing confirmed that these compounds could inhibit JMJD2E, and certain substitution patterns yielded selectivity for JMJD2E over other related human enzymes. rsc.org

C1s Protease: The C1s protease is a critical component of the classical complement pathway. A significant finding identified 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide as a selective and competitive inhibitor of C1s. nih.govnih.govresearchgate.net This compound was shown to bind directly to C1s with a Kd of ~9.8 μM and competitively inhibit its activity with a Ki of ~5.8 μM. nih.govresearchgate.net A crystal structure of the inhibitor-enzyme complex revealed the physical basis for its activity and provided a foundation for the structure-activity relationship of the scaffold. nih.govresearchgate.net

For other enzymes such as BACE1 and Glycogen Phosphorylase, studies specifically evaluating Pyridazine-4-carboximidamide analogues were not prominent in the reviewed literature. However, amidine-containing scaffolds have been successfully developed as BACE1 inhibitors, suggesting the potential utility of the carboximidamide group for this target. nih.gov

Table 1: In Vitro Enzyme Inhibition by Pyridazine Analogues and Related Compounds
Compound ClassTarget EnzymeKey Finding (IC50/Ki)MechanismSource
Pyridazine-3-carboxamide derivative (5h)Acetylcholinesterase (AChE)IC50 = 0.11 µMTargets CAS and PAS nih.gov
Imidazo[1,2-b]pyridazine derivative (5h)Acetylcholinesterase (AChE)IC50 &lt; 0.05 µMInhibitor researchgate.net
1H-Pyrazole-1-carboxamidine HClInducible NOS (iNOS)IC50 = 0.2 µMCompetitive nih.gov
6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamideC1s ProteaseKi = ~5.8 µMCompetitive nih.govresearchgate.net
3-Substituted pyridine 2,4-dicarboxylatesJMJD2EDemonstrated inhibitionInhibitor rsc.org

Receptor Agonism or Antagonism (e.g., TAAR1)

The pyridazine scaffold is integral to the design of ligands that modulate the activity of various G-protein coupled receptors (GPCRs). While specific data on pyridazine-4-carboximidamide analogues targeting the Trace Amine-Associated Receptor 1 (TAAR1) is not widely available, research on related structures provides context. For example, a piperidine-1-carboxamide (B458993) derivative was identified as a submicromolar agonist of TAAR1, indicating the utility of the carboxamide functional group in designing TAAR1 modulators. mdpi.com

However, more direct evidence exists for other receptors. A series of pyridazinone-4-carboxamides were designed and synthesized as selective ligands for the cannabinoid type-2 receptor (CB2R). One lead compound displayed high affinity for CB2R (Ki = 2.0 nM) and was characterized as an inverse agonist in functional assays. Similarly, various pyridazinone analogues have been reported as potent histamine (B1213489) H3 receptor (H3R) antagonists.

Protein-Protein Interaction Modulation

Modulating protein-protein interactions (PPIs) represents an emerging therapeutic strategy, and the structural features of the pyridazine ring make it a suitable scaffold for designing such modulators. nih.gov The ability of the pyridazine nitrogens to act as robust hydrogen bond acceptors, combined with the ring's capacity for π-π stacking, allows for specific recognition at the large, often featureless interfaces of PPIs. nih.gov

While preclinical studies detailing a specific Pyridazine-4-carboximidamide analogue as a PPI modulator are not widely reported, the fundamental principles of PPI inhibition support its potential. Small molecule PPI modulators can act either orthosterically by binding directly to the interaction interface or allosterically by binding to a remote site and inducing a conformational change. nih.gov The development of potent pyridazine-based allosteric modulators for enzymes and receptors suggests that a similar approach could be applied to target PPIs.

DNA/RNA Interaction Studies

Pyridazine derivatives have been shown to engage in specific interactions with nucleic acids. In one innovative approach, a pyridazine nucleobase was incorporated into a peptide nucleic acid (PNA) backbone. This modification was found to significantly improve the recognition of cytosine-guanine interruptions within polypurine tracts of double-stranded RNA (dsRNA), forming a stable PNA-dsRNA triple helix. nih.gov This demonstrates a highly specific mode of interaction where the pyridazine moiety directly contributes to the molecular recognition of an RNA base pair.

Furthermore, the pyridazine ring is a component of risdiplam, a small molecule that functions by modulating the splicing of the survival motor neuron 2 (SMN2) pre-messenger RNA (pre-mRNA). blumberginstitute.org This activity relies on the molecule binding to a specific structure formed by the pre-mRNA, thereby influencing the outcome of the splicing process. These examples confirm that pyridazine-based scaffolds can be designed to interact with RNA targets in a precise and functionally significant manner.

Comparative SAR with Related Heterocyclic Carboximidamides (e.g., Pyridine, Pyrazole)

The structure-activity relationship (SAR) of heterocyclic carboximidamides is a critical area of preclinical research aimed at optimizing the therapeutic potential of these compounds. The electronic and steric properties of the core heterocyclic ring—be it a pyridazine, pyridine, or pyrazole (B372694)—play a pivotal role in modulating the compound's interaction with its biological target, as well as its pharmacokinetic profile. This section provides a comparative analysis of the SAR of this compound analogues with their pyridine and pyrazole counterparts, drawing upon available preclinical data.

Influence of the Heterocyclic Core on Biological Activity

The choice of the heterocyclic nucleus—pyridazine, pyridine, or pyrazole—introduces distinct differences in the electronic distribution, dipole moment, pKa, and conformational preferences of the resulting carboximidamide derivatives. These differences can have a profound impact on the molecule's ability to bind to its target protein and elicit a biological response.

Pyridazine: The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is known to be electron-deficient. This electronic characteristic can influence the acidity of the carboximidamide proton and the molecule's ability to participate in π-π stacking interactions with aromatic residues in a protein's binding pocket.

Pyridine: The pyridine ring, a six-membered heterocycle with one nitrogen atom, is also electron-deficient, though to a lesser extent than pyridazine. The position of the nitrogen atom within the ring is a critical determinant of the molecule's properties and its interaction with biological targets.

Pyrazole: The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. This ring system is aromatic and can act as both a hydrogen bond donor and acceptor. The unique physicochemical properties of the pyrazole core can lead to improved pharmacokinetic and pharmacological effects compared to other heterocyclic rings. nih.gov

Comparative Preclinical Findings

Direct head-to-head comparative SAR studies of pyridazine-, pyridine-, and pyrazole-carboximidamides are limited in the publicly available literature. However, insights can be gleaned from studies on related hybrid molecules and individual SAR explorations of each heterocyclic class.

A study on pyrazole-pyridazine hybrids as selective COX-2 inhibitors provides a valuable point of comparison. rsc.org In this research, two series of pyrazole-pyridazine-based hybrids were synthesized and evaluated for their anti-inflammatory activity. The findings from this study, along with data from other relevant preclinical investigations, are summarized in the tables below to facilitate a comparative analysis.

Table 1: Comparative SAR of Pyrazole-Pyridazine Hybrids as COX-2 Inhibitors

CompoundHeterocyclic Core ModificationKey SubstituentsCOX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Series 5f Pyrazolone-Pyridazine3,4,5-trimethoxyphenyl1.50-
Series 6f Aminopyrazole-Pyridazine3,4,5-trimethoxyphenyl1.15-
Series 6e Aminopyrazole-Pyridazinep-bromophenylComparable to Celecoxib-
Celecoxib Pyrazole-based---

Data sourced from a study on pyrazole-pyridazine hybrids as selective COX-2 inhibitors. rsc.org

The data from the pyrazole-pyridazine hybrids suggest that the nature of the pyrazole moiety (pyrazolone vs. aminopyrazole) and the substituents on the appended phenyl ring significantly influence COX-2 inhibitory activity. rsc.org Notably, the aminopyrazole-pyridazine hybrid with trimethoxyphenyl substituents (6f) demonstrated potent activity. rsc.org

Table 2: General SAR Observations for Individual Heterocyclic Carboximidamides

Heterocyclic ClassGeneral SAR Observations from Preclinical Studies
Pyridazine Analogues The position and nature of substituents on the pyridazine ring and any appended aromatic rings are crucial for activity. For instance, in a series of pyridazine-based amyloid inhibitors, fluorinated compounds showed enhanced kinetic inhibition.
Pyridine Analogues The position of the carboximidamide group on the pyridine ring, as well as other ring substitutions, significantly impacts biological activity. The pyridine nitrogen can act as a hydrogen bond acceptor, influencing target binding.
Pyrazole Analogues The pyrazole ring can serve as a bioisostere for an arene, often improving physicochemical properties like solubility and lipophilicity. nih.gov The N-1 and N-2 positions of the pyrazole ring offer opportunities for substitution, which can modulate activity and selectivity. nih.gov

Mechanistic Insights from Comparative Analysis

The differences in the electronic nature and hydrogen bonding capabilities of the pyridazine, pyridine, and pyrazole rings can lead to distinct binding modes with their biological targets.

The two adjacent nitrogen atoms in the pyridazine ring create a unique dipole moment and electron distribution that can favor specific interactions within a binding pocket.

The single nitrogen in the pyridine ring allows it to act as a hydrogen bond acceptor, a feature that can be critical for anchoring the molecule to its target.

The pyrazole ring's ability to act as both a hydrogen bond donor and acceptor provides versatility in its interactions with a target protein. nih.gov The pyrazole ring itself can also act as an aryl bioisostere, which can enhance binding and improve properties such as lipophilicity and solubility. nih.gov

In the context of the pyrazole-pyridazine hybrids targeting COX-2, molecular docking studies suggested that the pyrazole moiety played a significant role in binding interactions with the enzyme. rsc.org The pyrazole nitrogen atom and the amino group were observed to interact with key amino acid residues in the COX-2 active site. rsc.org This highlights how the specific features of each heterocyclic core can be leveraged to achieve desired biological activity.

Preclinical Biological and Pharmacological Research Applications of Pyridazine 4 Carboximidamide Hydrochloride Excluding Clinical Human Data

Application as Chemical Probes for Biological Target Validation

Chemical probes are small molecules used to study and manipulate biological systems, particularly to validate the function of a specific protein target in a cellular or organismal context. While no specific use of Pyridazine-4-carboximidamide Hydrochloride as a chemical probe has been identified, the pyridazine (B1198779) scaffold is a common feature in biologically active molecules, making its derivatives potential candidates for such applications.

Use in Affinity-Based Proteomics and Chemoproteomics

Affinity-based proteomics and chemoproteomics are powerful techniques used to identify the protein targets of a small molecule. These methods typically involve modifying the small molecule with a reactive group and a reporter tag. The modified compound is then introduced to a complex biological sample, such as a cell lysate. The small molecule binds to its protein targets, and the reactive group forms a covalent bond. The reporter tag is then used to isolate the protein-compound complexes for identification by mass spectrometry.

Although there is no specific evidence of this compound being used in this manner, its chemical structure could potentially be modified to create such a probe. The carboximidamide group could be a site for attaching a linker to a photoaffinity label or a clickable tag for subsequent proteomic analysis.

Tool Compounds for Pathway Perturbation Studies

Tool compounds are potent and selective small molecules used to acutely inhibit or activate a specific protein target to study its role in a biological pathway. An ideal tool compound has a well-defined mechanism of action and minimal off-target effects.

The pyridazine core is present in many compounds that modulate various biological pathways. If this compound were found to have potent and selective activity against a particular biological target, it could be utilized as a tool compound to investigate the downstream effects of modulating that target, thereby helping to elucidate complex cellular signaling pathways.

Identification and Optimization of Lead Compounds in Preclinical Drug Discovery

The process of drug discovery often begins with the identification of "hits" from large-scale screening of compound libraries. These hits are then optimized through a process of medicinal chemistry to improve their potency, selectivity, and drug-like properties, ultimately leading to a "lead" compound that can be further developed.

Hit-to-Lead and Lead Optimization Strategies

The hit-to-lead and lead optimization phases involve iterative cycles of chemical synthesis and biological testing. For a compound like this compound, medicinal chemists would systematically modify its structure to understand the structure-activity relationship (SAR). For instance, they might explore different substituents on the pyridazine ring or modify the carboximidamide group to enhance target binding and improve pharmacokinetic properties. A patent has described the use of this compound as a starting material in the synthesis of more complex fluorine-containing pyrimidine (B1678525) compounds, highlighting its utility as a chemical building block. google.com

Activity in Preclinical Models of Disease (e.g., Alzheimer's, Amyloidosis, Tuberculosis, Enteroviral Infections, Bacterial Infections, Leishmaniasis, Cancer)

Preclinical models are essential for evaluating the potential therapeutic efficacy of a drug candidate in a living system before it can be tested in humans. The pyridazine chemical scaffold is found in compounds investigated for a wide range of diseases.

Tuberculosis: Pyridine (B92270) carboxamide derivatives have been identified as promising hits against Mycobacterium tuberculosis. These compounds have shown activity in both in vitro cultures and in macrophage models of infection.

Leishmaniasis: No specific data is available for this compound.

Bacterial Infections: The pyridazine nucleus is a component of various compounds synthesized and evaluated for their antibacterial activity against a range of pathogens.

Cancer: Pyridazine derivatives have been explored for their potential as anticancer agents.

Alzheimer's Disease, Amyloidosis, and Enteroviral Infections: There is no available information linking this compound to these disease models.

Preclinical Pharmacokinetics and Metabolism (In Vitro and Animal Models)

Metabolic Stability Studies in Liver Microsomes or Hepatocytes

Information regarding the metabolic stability of this compound in in vitro systems, such as liver microsomes or hepatocytes, is not available in the public domain. Studies on other pyridazine derivatives, like piperazin-1-ylpyridazines, have been conducted, but these findings cannot be generalized to this compound. researchgate.netnih.govspringernature.comnih.govdergipark.org.tr

Plasma Protein Binding Assessments

There is no published data on the plasma protein binding characteristics of this compound. While the principles of plasma protein binding are well-established, specific experimental values for this compound have not been reported. nih.govnih.govmdpi.comresearchgate.netmdpi.com

Membrane Permeability Studies (e.g., PAMPA, Caco-2)

The assessment of a compound's ability to cross biological membranes is a critical step in preclinical drug discovery, as it provides an early indication of its potential for oral absorption. Two widely utilized in vitro assays for this purpose are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

The PAMPA assay is a non-cell-based method that evaluates a compound's passive diffusion across an artificial lipid membrane. This high-throughput screening tool is valuable for predicting passive, transcellular permeability. While specific PAMPA data for this compound is not available, studies on other heterocyclic compounds often report the effective permeability (Pe) values. Generally, the lipophilicity and hydrogen bonding capacity of a molecule, properties inherent to the pyridazine ring, can influence its permeability in this assay. For instance, a study on various drug-like molecules highlighted that factors such as the number of hydrogen bond donors and acceptors are key determinants of PAMPA permeability.

The Caco-2 cell permeability assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. This assay has the advantage of modeling not only passive diffusion but also active transport and efflux mechanisms. Research on a series of imidazo[1,2-b]pyridazine (B131497) derivatives, which are structurally related to the pyridazine class, has provided insights into their membrane permeability. In one study, the dimethylpyrazole derivative, compound 6m , demonstrated high permeability in the Caco-2 assay. nih.gov

Table 1: Caco-2 Permeability of a Representative Imidazo[1,2-b]pyridazine Derivative

Compound Caco-2 Permeability (nm/s)
6m 142

Data sourced from a study on imidazo[1,2-b]pyridazine derivatives as Tyk2 JH2 inhibitors. nih.gov

The high permeability of compound 6m suggests that the core pyridazine structure, when appropriately substituted, is conducive to good membrane transport characteristics. Conversely, another study noted that the introduction of a C-3 substituted pyridazine ring in place of a phenyl ring led to attenuated membrane permeability, highlighting the significant impact of specific structural modifications on this property. nih.gov

Investigation of Biological Selectivity and Off-Target Interactions (Preclinical)

A crucial aspect of preclinical pharmacological profiling is the assessment of a compound's biological selectivity. High selectivity for the intended biological target over other related and unrelated targets is a key indicator of a potentially favorable safety profile, minimizing the risk of off-target effects. The pyridazine scaffold has been incorporated into a variety of compounds designed to be highly selective inhibitors of specific enzymes.

A notable area of research has been the development of pyridazine-based cyclooxygenase-2 (COX-2) inhibitors . The therapeutic benefit of selective COX-2 inhibition over non-selective COX inhibition is the reduction of gastrointestinal side effects. Several studies have reported the synthesis and evaluation of pyridazine derivatives with high selectivity for COX-2 over COX-1. For example, a series of new pyrazole (B372694)–pyridazine hybrids were designed and evaluated for their COX inhibitory activity. The trimethoxy derivatives 5f and 6f from this series demonstrated significantly greater inhibition of COX-2 compared to COX-1. rsc.org

Table 2: In Vitro COX-1/COX-2 Inhibition and Selectivity Index of Representative Pyrazole–Pyridazine Hybrids

Compound COX-1 IC50 (μM) COX-2 IC50 (μM) Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
5f >100 1.50 >66.67
6f >100 1.15 >86.96
Celecoxib (Reference) 15 1.35 11.11

Data adapted from a study on new pyrazole–pyridazine hybrids as selective COX-2 inhibitors. rsc.org

In the realm of kinase inhibition, pyridazine-containing compounds have also been engineered for high selectivity. An imidazo[1,2-b]pyridazine derivative, compound 6 , was identified as a potent and highly selective inhibitor of Tyrosine kinase 2 (Tyk2) . To assess its selectivity, it was screened against a panel of 230 diverse kinases. The results indicated remarkable selectivity for Tyk2, with over 10,000-fold selectivity against the vast majority of the kinases tested, including other members of the Janus kinase (JAK) family. nih.gov The only significant off-target activity was observed against HIPK4, and even for this kinase, the selectivity was still substantial.

Table 3: Kinase Selectivity Profile of Imidazo[1,2-b]pyridazine Derivative 6

Kinase IC50 (nM) Selectivity vs. Tyk2 JH2 (fold)
Tyk2 JH2 0.015-0.035 (Ki) -
Jak1 >2000 >10,000
Jak2 >2000 >10,000
Jak3 >2000 >10,000
HIPK4 - 480

Data extracted from a study on imidazo[1,2-b]pyridazine derivatives as Tyk2 JH2 inhibitors. nih.gov

Similarly, a family of imidazo[1,2-b]pyridazines was identified as potent inhibitors of PIM kinases . In a screening against a panel of 50 serine-threonine kinases, a lead compound from this series, K00135 , demonstrated high selectivity, with Cdc-like kinase 1 being the only other kinase significantly inhibited. semanticscholar.org This high degree of selectivity is a desirable characteristic in the development of targeted therapies.

These examples underscore the importance of comprehensive preclinical evaluation of biological selectivity and off-target interactions for pyridazine-containing compounds. Such studies are critical for identifying candidates with the highest potential for efficacy and safety.

Future Directions and Emerging Research Avenues for Pyridazine 4 Carboximidamide Hydrochloride

Development of Novel Synthetic Methodologies for Enhanced Diversity and Efficiency

The exploration of the full therapeutic potential of Pyridazine-4-carboximidamide Hydrochloride hinges on the ability to generate a diverse library of analogues. Future research will focus on moving beyond conventional synthesis to adopt more advanced and efficient methodologies. organic-chemistry.org Techniques such as microwave-assisted multicomponent reactions, for instance, have already demonstrated success in producing structurally complex pyridazine (B1198779) derivatives in high-temperature water, offering an eco-friendly and efficient route. nih.gov

One-pot procedures that combine multiple reaction steps without isolating intermediates are particularly promising. nih.gov These methods not only streamline the synthetic process but also allow for the rapid generation of novel pyridazine C-nucleosides and other complex derivatives. nih.gov Strategies involving cycloaddition reactions followed by hydrazine (B178648) cyclization under mild, neutral conditions are being explored to create new pyridazine compounds with high stereoselectivity. researchgate.net The application of these modern synthetic strategies will be crucial for creating libraries of this compound derivatives, enabling comprehensive structure-activity relationship (SAR) studies and the optimization of pharmacological properties. nih.gov

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design and Optimization

For this compound, AI and ML algorithms can be employed for several key purposes:

Virtual Screening: High-throughput virtual screening can rapidly evaluate large libraries of virtual pyridazine derivatives to identify candidates with a high probability of binding to a specific biological target. nih.gov

De Novo Design: Generative AI models can design entirely new molecules based on the pyridazine scaffold, optimized for desired properties such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.com

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can predict the bioactivity of new analogues of this compound, guiding chemists to synthesize the most promising compounds. slideshare.net

Computational studies, including molecular docking and dynamics simulations, are already being used to elucidate the binding modes of pyridazine derivatives with their targets, providing insights for further optimization. researchgate.netnih.gov The increasing sophistication of AI and ML will offer unprecedented precision in designing the next generation of drugs based on this scaffold. ijhespub.org

Exploration of this compound in New Preclinical Therapeutic Modalities

Beyond traditional enzyme inhibition, the unique structure of this compound makes it a candidate for several emerging therapeutic strategies that address previously "undruggable" targets.

Proteolysis-Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins by hijacking the cell's natural waste disposal system. wikipedia.orgastrazeneca.com A PROTAC consists of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker. mdpi.com This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.

The pyridazine scaffold is a prime candidate for incorporation into PROTAC design. Given its proven role as a pharmacophore in various inhibitors, derivatives of this compound could be developed as the "warhead" that binds to the protein of interest. Furthermore, heterocyclic structures like piperazine, which is structurally related to pyridazine, have been successfully used in PROTAC linkers to improve properties like solubility and rigidity. researchgate.net The future may see the development of pyridazine-based PROTACs that can selectively eliminate disease-causing proteins that have been difficult to target with conventional inhibitors.

Covalent inhibitors form a permanent bond with their target protein, often leading to a more durable and potent pharmacological effect. This strategy is particularly effective for targets where high affinity is difficult to achieve with non-covalent interactions. Research has already demonstrated that pyridazine-containing scaffolds can be effective covalent inhibitors. For example, novel imidazo[1,2-b]pyridazine (B131497) derivatives have been developed as potent covalent inhibitors of CDK12/13 by forming a bond with a cysteine residue in the active site. nih.gov

The carboximidamide group of this compound, along with the pyridazine ring itself, could be chemically modified to incorporate a reactive "warhead." This would enable the resulting molecule to covalently bind to specific amino acid residues (like cysteine, serine, or lysine) on a target protein, leading to irreversible inhibition. This approach holds significant potential for developing highly effective therapies for cancer and other diseases. nih.govacs.org

Molecular glues are small molecules that induce or stabilize interactions between two proteins that would not otherwise associate. acs.orgresearchgate.net This can lead to a variety of outcomes, including the degradation of one of the proteins or the modulation of a signaling pathway. The immunomodulatory drugs (IMiDs) like thalidomide (B1683933) are classic examples of molecular glues that induce the degradation of specific transcription factors. nih.govnih.gov

The electronic properties of nitrogen-containing heterocycles are key to their function in molecular glues. For instance, the pyridine (B92270) moiety in the compound CR8 has been shown to induce the formation of a complex between CDK12–cyclin K and the DDB1 E3 ligase, leading to the degradation of cyclin K. acs.orgnih.gov The pyridazine ring, with its distinct dipole moment and hydrogen bonding capabilities, offers a rich chemical space for designing novel molecular glues. nih.gov Future research could explore how derivatives of this compound can be designed to facilitate novel protein-protein interactions, opening up new therapeutic avenues.

Multi-Target Ligand Design and Polypharmacology Approaches

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Polypharmacology, the concept of designing single drugs that can interact with multiple targets, is an increasingly attractive strategy to improve therapeutic efficacy and overcome drug resistance. researchgate.net

The pyridazine scaffold has already been successfully employed in the design of multi-target agents. For example, pyridazine derivatives have been developed as dual inhibitors of COX-1 and COX-2 for anti-inflammatory applications. rsc.org Similarly, hybrids incorporating a carboximidamide moiety have been designed to simultaneously target multiple kinases like EGFR, BRAF, and CDK2. nih.gov

By applying rational design strategies, derivatives of this compound could be optimized to modulate several disease-relevant targets simultaneously. This could involve creating hybrid molecules that combine the pyridazine core with other pharmacophores known to bind to different targets. Advanced computational methods, including deep learning, are now capable of designing multi-target ligands from scratch, paving the way for the development of highly effective, next-generation therapies based on the pyridazine structure. nih.gov

Application in Chemical Biology for Advanced Probe Development

The inherent structural features of the pyridazine scaffold make it an attractive platform for the development of advanced chemical probes. These tools are crucial for dissecting complex biological processes at the molecular level.

One promising direction for this compound is its potential derivatization into fluorescent probes for biological imaging. bjmu.edu.cn The pyridazine ring, with its unique electronic properties, can be incorporated into fluorogenic molecules. acs.org For instance, researchers have successfully developed small-molecule fluorescent probes based on a nitrogen-fused pyridazinone scaffold for live cell and brain tissue imaging. bjmu.edu.cn This approach often involves chemically modifying the core structure to include targeting moieties, such as triphenylphosphine (B44618) for mitochondria or morpholine (B109124) for other subcellular compartments, thereby enabling the visualization of specific organelles. bjmu.edu.cn

The development of such probes derived from this compound could follow a similar design strategy. The carboximidamide group could serve as a versatile handle for chemical modifications, allowing for the attachment of various fluorophores or targeting ligands. The resulting probes could be engineered to exhibit "turn-on" fluorescence upon interaction with a specific biological target, a desirable feature that minimizes background signal and enhances imaging sensitivity. acs.org

Table 1: Potential Modifications of this compound for Probe Development

Modification SitePotential ModificationDesired Outcome
Carboximidamide GroupAttachment of a fluorophore (e.g., coumarin, fluorescein)Creation of a fluorescent signal for imaging
Pyridazine RingIntroduction of environmentally sensitive dyesDevelopment of probes responsive to changes in polarity or pH
Linker AdditionIncorporation of a specific targeting ligand (e.g., peptide, antibody fragment)Directed delivery of the probe to a particular cell type or protein

The creation of a library of such probes would be invaluable for studying cellular dynamics, tracking disease progression, and for high-throughput screening in drug discovery. nih.gov

Interdisciplinary Research at the Interface of Synthetic Chemistry, Computational Science, and Preclinical Biology

The future of drug discovery and chemical biology research lies in the seamless integration of multiple scientific disciplines. This compound is well-positioned to be a focal point for such interdisciplinary efforts, combining synthetic chemistry, computational science, and preclinical biology.

Synthetic Chemistry: The pyridazine core is a versatile scaffold that is amenable to a wide range of chemical modifications. researchgate.net Synthetic chemists can readily functionalize the pyridazine ring to create diverse libraries of compounds based on the this compound backbone. rjptonline.org This chemical tractability is essential for structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its biological activity. nih.govnih.gov

Computational Science: Molecular modeling and computational chemistry are becoming indispensable tools in modern drug discovery. mdpi.com For this compound and its derivatives, computational approaches can be employed to:

Predict biological targets: Docking simulations can be used to screen virtual libraries of pyridazine compounds against known protein structures to identify potential binding partners. nih.gov

Optimize binding affinity: Computational models can guide the design of new derivatives with improved binding affinity and selectivity for a specific target.

Predict ADMET properties: In silico models can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to prioritize candidates for synthesis and preclinical testing.

Preclinical Biology: The biological evaluation of novel pyridazine derivatives is a critical component of the interdisciplinary workflow. This involves a range of in vitro and in vivo studies to assess the pharmacological properties of the compounds. For instance, new derivatives of this compound could be screened for a variety of biological activities, given that the pyridazine class of molecules has shown a broad spectrum of effects, including anticancer, anti-inflammatory, and antimicrobial properties. scholarsresearchlibrary.comresearchgate.net Promising compounds would then advance to more detailed preclinical studies in cellular and animal models of disease.

The synergy between these disciplines creates a powerful feedback loop for accelerated discovery. For example, a preclinical screen might identify a pyridazine derivative with interesting biological activity. Computational studies could then elucidate its likely mechanism of action, and synthetic chemists could use this information to design and produce a new generation of more potent and selective compounds. This iterative cycle of design, synthesis, and testing is a hallmark of modern, efficient drug discovery and chemical probe development.

Table 2: Interdisciplinary Workflow for this compound Research

DisciplineKey ActivitiesContribution to Overall Goal
Synthetic Chemistry - Library synthesis- Lead optimization- Scale-up synthesisProvides the physical compounds for biological testing and development.
Computational Science - Target identification- Molecular docking- ADMET predictionGuides the design of new compounds and prioritizes synthetic efforts.
Preclinical Biology - High-throughput screening- In vitro and in vivo efficacy studies- Mechanism of action studiesValidates the biological activity of new compounds and provides data for further optimization.

By leveraging this interdisciplinary approach, the full potential of this compound as a scaffold for new chemical probes and therapeutic agents can be explored.

Q & A

Q. Table 1: RP-HPLC Parameters Adapted from Amitriptyline Hydrochloride ()

ParameterCondition
ColumnC18, 250 mm × 4.6 mm, 5 μm
Mobile PhaseAcetonitrile:0.1 M Phosphate (40:60), pH 3.0
Flow Rate1.0 mL/min
Detection Wavelength220 nm
Retention Time~6.2 min (adjust for pyridazine analogs)

Q. Table 2: Microwave Synthesis Optimization ()

VariableTest RangeOptimal Condition
Power100–300 W200 W
Time5–30 min15 min
SolventDMF, Ethanol, THFEthanol
Yield Improvement45% → 78%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.